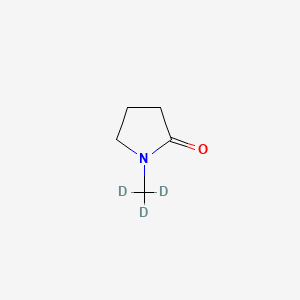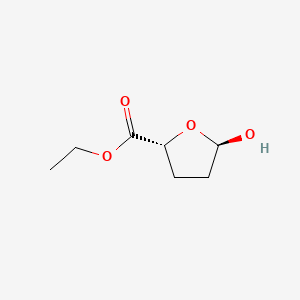
Efaproxiral-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Efaproxiral-d6 is a deuterium-labeled analogue of Efaproxiral, a synthetic allosteric modifier of hemoglobin. Efaproxiral is known for its ability to decrease the oxygen-binding affinity of hemoglobin, thereby enhancing the oxygenation of hypoxic tissues, particularly in the context of radiation therapy for cancer treatment .
Wissenschaftliche Forschungsanwendungen
Efaproxiral-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies due to its deuterium labeling.
Biology: Investigated for its effects on hemoglobin and oxygen transport in biological systems.
Medicine: Explored as an adjuvant in radiation therapy to enhance the oxygenation of hypoxic tumors.
Industry: Utilized in the development of new therapeutic agents and as a research tool in drug development.
Biochemische Analyse
Biochemical Properties
Efaproxiral-d6, like its parent compound Efaproxiral, acts as an allosteric modifier of hemoglobin . It decreases the oxygen-binding affinity of hemoglobin, facilitating the release of oxygen . This property allows it to enhance the oxygenation of hypoxic tumors during radiation therapy .
Cellular Effects
This compound has been shown to significantly increase tumor oxygenation . In a study involving mice with RIF-1 tumors, this compound was found to increase tumor oxygenation by 8.4 to 43.4 mmHg within 5 days . This increased oxygenation was found to be radiobiologically significant, leading to enhanced tumor growth inhibition when combined with radiotherapy .
Molecular Mechanism
The primary mechanism of action of this compound involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, this compound facilitates the release of oxygen . This results in increased oxygenation of tissues, particularly hypoxic tumors, thereby enhancing the efficacy of radiation therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a study involving mice with RIF-1 tumors, the increase in tumor oxygenation induced by this compound was found to peak at 22-31 minutes after treatment . Furthermore, the tumor growth inhibition effect of this compound when combined with radiotherapy was observed to persist throughout the duration of the treatment .
Dosage Effects in Animal Models
The effects of this compound in animal models have been observed to vary with dosage . For instance, in rats bearing a mammary carcinoma, this compound was found to decrease the hypoxic fraction of the tumor in a dose-dependent manner .
Metabolic Pathways
Given its role as an allosteric modifier of hemoglobin, it is likely that it interacts with enzymes and cofactors involved in oxygen transport and metabolism .
Transport and Distribution
Efaproxiral, the parent compound of this compound, can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .
Subcellular Localization
Given its role as an allosteric modifier of hemoglobin, it is likely that it localizes to areas where hemoglobin is present, such as the cytoplasm of red blood cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Efaproxiral involves a multi-step process. One method includes the reaction of hydroxyl phenylacetic acid and 3,5-dimethylaniline with a compound condensing agent. The reaction is assisted by microwave radiation technology, which significantly shortens the reaction time and improves the conversion rate of raw materials . Another improved method involves selective amide formation and O-alkylation, utilizing inexpensive commodity chemicals as starting materials .
Industrial Production Methods
Industrial production of Efaproxiral typically follows the optimized synthetic routes mentioned above, ensuring high yield and purity. The use of microwave radiation technology and selective alkylation techniques makes the process suitable for large-scale production with minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Efaproxiral undergoes various chemical reactions, including:
Oxidation: Efaproxiral can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the Efaproxiral molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the Efaproxiral molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wirkmechanismus
Efaproxiral exerts its effects by binding non-covalently to hemoglobin, decreasing its oxygen-binding affinity. This allosteric modification enhances the release of oxygen from hemoglobin, thereby increasing the oxygenation of hypoxic tissues. The primary molecular targets are the alpha and beta subunits of hemoglobin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bezafibrate: A lipid-lowering agent with a similar chemical structure.
RSR13: Another name for Efaproxiral, used interchangeably in scientific literature.
Uniqueness
Efaproxiral-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool in drug development .
Eigenschaften
CAS-Nummer |
1246815-16-6 |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
347.444 |
IUPAC-Name |
3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |
InChI-Schlüssel |
BNFRJXLZYUTIII-LIJFRPJRSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Synonyme |
2-[4-[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic Acid-d6; RSR 13-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


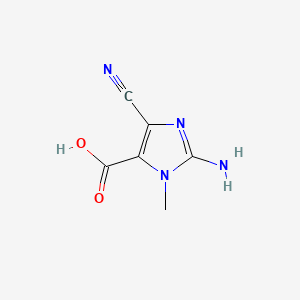
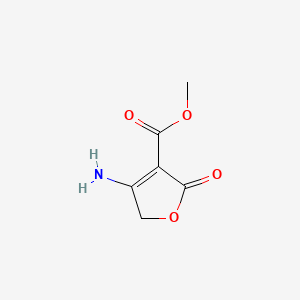
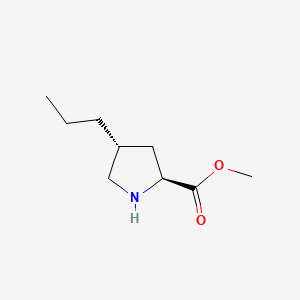
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)
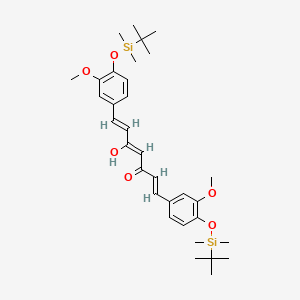
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
